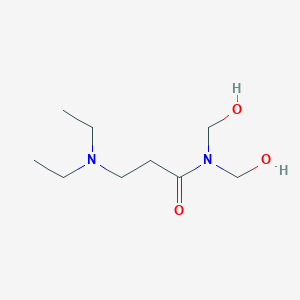
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is a synthetic organic compound It is characterized by its unique structure, which includes diethyl groups and hydroxymethyl functionalities attached to a beta-alaninamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps including amide formation and hydroxymethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The diethyl groups may influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-beta-alaninamide: Lacks the hydroxymethyl groups, which may affect its reactivity and applications.
N,N-Bis(hydroxymethyl)-beta-alaninamide: Lacks the diethyl groups, which may influence its solubility and biological activity.
Uniqueness
N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
63425-19-4 |
|---|---|
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
3-(diethylamino)-N,N-bis(hydroxymethyl)propanamide |
InChI |
InChI=1S/C9H20N2O3/c1-3-10(4-2)6-5-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3 |
Clé InChI |
UFMUVBIBPDALSE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















